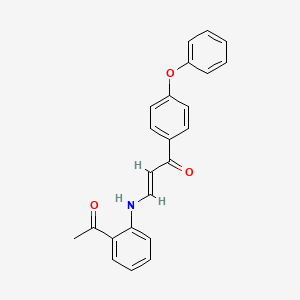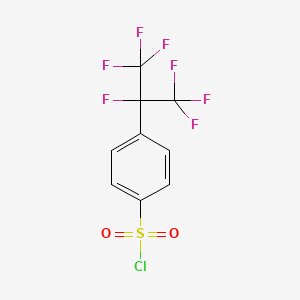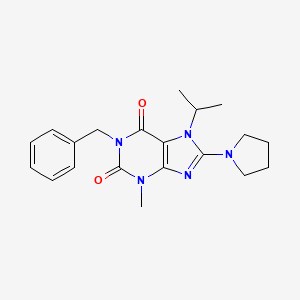![molecular formula C12H22N2O2 B3006326 tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate CAS No. 2228807-88-1](/img/structure/B3006326.png)
tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate” is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 . It is a unique chemical that is part of a collection of chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The InChI code for “tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate” is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(5-4-6-12)7-13-9-14/h13H,4-9H2,1-3H3 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate” is a liquid at room temperature . It has a molecular weight of 226.32 .Wissenschaftliche Forschungsanwendungen
Synthesis of RET Kinase Inhibitors
This compound is utilized in the synthesis of RET kinase inhibitors . RET kinases are crucial for the development of the nervous system and are implicated in various types of cancer when mutated. Inhibitors targeting these kinases can be potential therapeutic agents for treating cancers such as medullary thyroid carcinoma and non-small cell lung cancer.
Development of CDK4/6 Inhibitors
It serves as a reagent in the preparation of CDK4/6 inhibitors . CDK4/6 are cyclin-dependent kinases that play a significant role in cell cycle regulation. Inhibitors of these kinases are being researched for their potential to halt the proliferation of cancer cells, particularly in breast cancer.
Safety and Hazards
This compound is classified as a danger under the GHS classification system. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Proper personal protective equipment should be used when handling this compound .
Wirkmechanismus
Biochemical Pathways
The specific biochemical pathways affected by “tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate” are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate” is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity.
Eigenschaften
IUPAC Name |
tert-butyl 6,8-diazaspiro[3.5]nonane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(5-4-6-12)7-13-9-14/h13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCACBJKZUWTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)CNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B3006245.png)


![N,3-dibenzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3006253.png)
![9-(2,4-dimethoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3006254.png)



![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B3006259.png)
![3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone](/img/structure/B3006261.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3006262.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiophene-2-carboxamide](/img/structure/B3006264.png)